N-cyclopropyl-4-[(3,4-difluorophenyl)methyl]morpholine-2-carboxamide
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Overview
Description
N-cyclopropyl-4-[(3,4-difluorophenyl)methyl]morpholine-2-carboxamide is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a cyclopropyl group, a difluorophenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[(3,4-difluorophenyl)methyl]morpholine-2-carboxamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethylene glycol with ammonia or primary amines.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-[(3,4-difluorophenyl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
N-cyclopropyl-4-[(3,4-difluorophenyl)methyl]morpholine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-[(3,4-difluorophenyl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-3-{[1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]amino}-4-methylbenzamide: Another compound with a similar structure but different functional groups.
N-methylmorpholine: A simpler morpholine derivative used as a base catalyst in organic synthesis.
Uniqueness
N-cyclopropyl-4-[(3,4-difluorophenyl)methyl]morpholine-2-carboxamide is unique due to the combination of its cyclopropyl, difluorophenyl, and morpholine groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C15H18F2N2O2 |
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Molecular Weight |
296.31 g/mol |
IUPAC Name |
N-cyclopropyl-4-[(3,4-difluorophenyl)methyl]morpholine-2-carboxamide |
InChI |
InChI=1S/C15H18F2N2O2/c16-12-4-1-10(7-13(12)17)8-19-5-6-21-14(9-19)15(20)18-11-2-3-11/h1,4,7,11,14H,2-3,5-6,8-9H2,(H,18,20) |
InChI Key |
VNLOMAUFTUHYFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)CC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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